N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide
Description
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Properties
IUPAC Name |
N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-18-4-3-5-21(14-18)26(33)29-22-10-6-19(7-11-22)15-32-16-24(28-17-32)27-30-25(31-35-27)20-8-12-23(34-2)13-9-20/h3-14,16-17H,15H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGNEELDUZGUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Similar compounds have been found to interact with various receptors and enzymes involved in cellular processes
Mode of Action
The mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. This could involve binding to the target, causing a conformational change, and altering the target’s activity. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that it affects multiple pathways due to its potential interactions with various targets The downstream effects of these interactions could include changes in cellular signaling, gene expression, and metabolic processes
Pharmacokinetics
Similar compounds have been found to have good stability and high hole mobility. These properties could impact the compound’s bioavailability and its ability to reach its targets within the body.
Result of Action
Based on the properties of similar compounds, it is likely that it has the potential to alter cellular processes and potentially have therapeutic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biological Activity
Overview
N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives that exhibit various pharmacological properties, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C25H28N4O6
- IUPAC Name : this compound
- SMILES : COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC(C5)(CO)CO
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action typically involves:
-
Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines including leukemia (CCRF-CEM), melanoma (MDA-MB-435), and colon cancer (HCT116) cells.
Cell Line IC50 (µM) CCRF-CEM 2.09 MDA-MB-435 6.82 HCT116 0.67
The IC50 values indicate the concentration needed to inhibit cell growth by 50%, highlighting the compound's potency compared to standard anticancer drugs like bendamustine and chlorambucil .
Antimicrobial and Antifungal Activity
The compound also demonstrates promising antimicrobial and antifungal activities. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes necessary for microbial survival.
Research has shown that derivatives of oxadiazoles are effective against a range of pathogens, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival, such as telomerase and topoisomerase.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through the activation of various signaling pathways.
- Disruption of Cellular Integrity : In microbial cells, it disrupts membrane integrity leading to cell lysis.
Study on Anticancer Properties
A study conducted on synthesized derivatives demonstrated that several compounds showed significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.275 µM against the HCT116 colon cancer cell line, indicating superior potency compared to established treatments .
Comparative Analysis with Other Compounds
A comparative analysis between N-[4-(methoxyphenyl)-1,2,4-oxadiazole] derivatives revealed that compounds with methoxy substitutions exhibited enhanced solubility and biological activity compared to their unsubstituted counterparts .
| Compound Name | IC50 (µM) |
|---|---|
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | 0.275 |
| Standard Drug (Erlotinib) | 0.417 |
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide?
The synthesis typically involves multi-step processes:
Oxadiazole ring formation : Condensation of amidoxime precursors with carboxylic acid derivatives under microwave irradiation or reflux conditions (e.g., 80–100°C in DMF) .
Imidazole functionalization : Copper-catalyzed cycloaddition or nucleophilic substitution to introduce the imidazole-methylphenyl backbone .
Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the imidazole intermediate and 3-methylbenzoyl chloride .
Critical parameters : Solvent choice (DMF, acetonitrile), temperature control, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological validation includes:
- NMR spectroscopy : 1H/13C NMR to verify aromatic proton environments and substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks matching the theoretical mass (e.g., [M+H]+ calculated for C28H24N4O3: 473.18) .
- FT-IR : Confirmation of amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Initial screening focuses on:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to evaluate target engagement .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
- Antimicrobial screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Q. What physicochemical properties are critical for optimizing bioavailability?
Key properties include:
- Solubility : Measured in PBS (pH 7.4) or DMSO; logP values (calculated ~3.5) indicate moderate lipophilicity .
- Stability : Assessed via accelerated stability studies (40°C/75% RH) over 14 days; degradation profiles monitored via HPLC .
Q. Which structural analogs are commonly studied for comparative activity analysis?
Examples from literature:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)benzamide | Benzimidazole core | Antimicrobial |
| N-(4-(1H-imidazol-2-yl)phenyl)isoxazole-5-carboxamide | Isoxazole substitution | Antifungal |
| Derivatives with trifluoromethyl groups | Enhanced electron-withdrawing effects | Improved kinase inhibition |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Design of Experiments (DoE) : Taguchi or factorial designs to optimize temperature, solvent ratios, and catalyst loading (e.g., Pd/C for hydrogenation steps) .
- Flow chemistry : Continuous flow reactors to enhance mixing and heat transfer during oxadiazole formation .
- Catalyst screening : Transition-metal catalysts (e.g., CuI for click chemistry) to reduce side reactions .
Q. What structure-activity relationship (SAR) insights guide further derivatization?
Critical modifications and effects:
- Methoxyphenyl group : Removal reduces solubility but increases membrane permeability .
- Oxadiazole vs. triazole : Substitution with triazole improves metabolic stability but may reduce target affinity .
- Benzamide substituents : Electron-donating groups (e.g., -OCH3) enhance π-π stacking with hydrophobic enzyme pockets .
Q. What computational approaches aid in target identification and binding mode prediction?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., EGFR) .
- MD simulations : GROMACS for assessing ligand-protein complex stability over 100 ns trajectories .
- Proteomics : Activity-based protein profiling (ABPP) to identify off-target effects in cellular lysates .
Q. How should researchers resolve contradictions in biological activity data across studies?
Approaches include:
- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .
- Cell-line authentication : STR profiling to ensure consistency in cancer models .
- Dose-response curves : IC50/EC50 comparisons under standardized conditions (e.g., serum-free media) .
Q. What interdisciplinary applications exist beyond medicinal chemistry?
- Materials science : As a ligand for luminescent metal-organic frameworks (MOFs) due to aromatic π-systems .
- Chemical biology : Photoaffinity labeling probes with azide/alkyne handles for target identification .
- Imaging agents : Fluorescent tagging via Suzuki coupling to track cellular uptake in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
